Ethyl benzylidenecyanoacetate
CAS No.: 2169-69-9
Cat. No.: VC21207928
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2169-69-9 |
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Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | ethyl (E)-2-cyano-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ |
Standard InChI Key | KCDAMWRCUXGACP-DHZHZOJOSA-N |
Isomeric SMILES | CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N |
SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C#N |
Canonical SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C#N |
Introduction
Chemical Structure and Properties
Molecular Properties
Ethyl benzylidenecyanoacetate, also known as Ethyl 2-cyano-3-phenylacrylate or ethyl cyanocinnamate, is characterized by a specific set of physical and chemical properties that define its behavior in various chemical reactions.
Table 1: Physical and Chemical Properties of Ethyl benzylidenecyanoacetate
Property | Value |
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Molecular Formula | C₁₂H₁₁NO₂ |
Molecular Weight | 201.22 g/mol |
CAS Registry Number | 2169-69-9 |
Synonyms | Ethyl (E)-2-cyano-3-phenylacrylate; ethyl cyanocinnamate; 2-Cyano-3-phenylacrylic Acid Ethyl Ester |
Structure | Phenyl ring attached to a double bond conjugated with cyano and ethyl ester groups |
Configuration | E-configuration at the carbon-carbon double bond |
The compound features a phenyl ring attached to a double bond, which is in conjugation with both a cyano group (-CN) and an ester group (-COOC₂H₅). This α,β-unsaturated carbonyl structure contributes significantly to its chemical reactivity .
Spectroscopic Properties
Characterization of ethyl benzylidenecyanoacetate typically involves various spectroscopic techniques including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. These analyses confirm its structure and purity, revealing distinctive signals corresponding to the cyano group, the ester carbonyl, and the aromatic ring .
The π–π stacking interactions can be observed between parallel benzene rings of adjacent molecules in the crystalline state, with reported centroid–centroid distances of approximately 3.7924(8) Å in related derivatives .
Synthesis Methodologies
Traditional Knoevenagel Condensation
The classic synthesis of ethyl benzylidenecyanoacetate employs the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate. A typical procedure involves:
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Combining benzaldehyde (2.55 g), ethyl cyanoacetate (2.46 g), acetic acid (0.3 ml), and piperidine (0.3 ml) in dry benzene (20 ml)
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Heating under reflux for 16 hours while removing water formed during the reaction
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Concentrating the mixture under reduced pressure
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Dissolving the residue in ethyl acetate
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Washing with saturated sodium chloride solution
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Drying over anhydrous magnesium sulfate
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Concentrating to obtain the final product
This method, while effective, employs potentially hazardous solvents and requires extended reaction times, prompting the development of more sustainable alternatives.
Agro-waste Catalyzed Methods
Recent advances in green chemistry have introduced environmentally friendly methods for synthesizing ethyl benzylidenecyanoacetate:
Water Extract of Mango Peel Ash (WEMPA) Method:
This approach utilizes WEMPA as both a catalyst and a reaction medium, combined with microwave irradiation to facilitate the condensation reaction .
Water Extract of Watermelon Fruit Peel Ash (WEWFPA) Method:
This eco-friendly protocol employs WEWFPA derived from agro-waste feedstock, offering advantages such as:
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Being completely green and economic
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Using an inexpensive catalyst
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Yielding a pure product without extensive purification
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Avoiding external inorganic/organic bases and additives
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Requiring shorter reaction times under microwave irradiation
Comparative Analysis of Synthesis Methods
Table 2: Comparison of Synthesis Methods for Ethyl benzylidenecyanoacetate
Parameter | Traditional Method | Green Methods (WEMPA/WEWFPA) |
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Reaction Time | 16 hours | Minutes (under microwave) |
Solvent | Benzene, Ethyl acetate | Water extract (eco-friendly) |
Catalyst | Piperidine, Acetic acid | Agro-waste derived (WEMPA/WEWFPA) |
Energy Input | Conventional heating | Microwave irradiation |
Environmental Impact | High (toxic solvents) | Low (green solvents and catalysts) |
Work-up | Multi-step purification | Simple isolation procedures |
Yield | Moderate | High |
Chemical Reactivity and Mechanisms
Knoevenagel Condensation Mechanism
The synthesis of ethyl benzylidenecyanoacetate via Knoevenagel condensation involves:
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Base-catalyzed deprotonation of the active methylene group in ethyl cyanoacetate
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Nucleophilic attack of the resulting carbanion on the carbonyl carbon of benzaldehyde
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Formation of a tetrahedral intermediate
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Elimination of water to form the carbon-carbon double bond
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Formation of the final product with predominantly E-configuration
The reaction is driven by the high acidity of the methylene protons in ethyl cyanoacetate, which is enhanced by the presence of both the cyano and ester groups.
Reactivity in Heterocyclic Synthesis
The compound exhibits diverse reactivity patterns due to its conjugated system:
Condensation with Thiocarbamoylacetamide
When ethyl benzylidenecyanoacetate reacts with thiocarbamoylacetamide in the presence of piperidine, it produces piperidinium 5-carbamoyl-3-cyano-2-oxo-4-phenyl-3,4-dihydropyridine-6(1H)-thiolate. This intermediate can be further used in the synthesis of 6-alkylthiosubstituted 3,4-dihydropyridin-2(1H)-ones .
Formation of Pyridine Derivatives
The compound serves as a valuable precursor for synthesizing various heterocyclic systems, particularly pyridine derivatives and fused heterocycles, which are important scaffolds in medicinal chemistry .
Applications in Organic Synthesis
Role in Heterocyclic Synthesis
Ethyl benzylidenecyanoacetate is extensively employed in the synthesis of heterocyclic compounds with potential biological activities:
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In the preparation of various pyridine derivatives through cyclization reactions
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In the synthesis of 6-alkylthio-5-carbamoyl-3-cyano-4-phenyl-3,4-dihydropyridin-2(1H)-ones
The multifunctional nature of this compound allows for diverse chemical transformations leading to complex heterocyclic systems.
Medicinal Chemistry Applications
Derivatives synthesized from ethyl benzylidenecyanoacetate often exhibit interesting biological properties:
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Potential anticancer activities
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Antimicrobial properties
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Anti-inflammatory effects
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Other pharmacological applications
These biological activities make the compound valuable in drug discovery and development programs.
Electrochemical Properties and Studies
Cyclic Voltammetry Analysis
Recent research has investigated the electrochemical behavior of ethyl benzylidenecyanoacetate and its derivatives using cyclic voltammetry. These studies have revealed:
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Specific oxidation and reduction potential profiles
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Comparable electrochemical behavior to related compounds
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Potential antioxidant properties based on the observed redox characteristics
Table 3: Electrochemical Parameters of Ethyl benzylidenecyanoacetate Derivatives
Parameter | Value Range | Significance |
---|---|---|
Oxidation Potential | Compound-specific | Indicates electron-donating ability |
Reduction Potential | Compound-specific | Reflects electron-accepting capacity |
Redox Reversibility | Variable | Provides insight into reaction mechanism |
These electrochemical characteristics contribute significantly to understanding the compound's reactivity patterns and potential applications in various fields .
Structure-Activity Relationships
Electrochemical studies have also helped establish structure-activity relationships among various derivatives of ethyl benzylidenecyanoacetate, particularly concerning:
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The influence of substituents on the phenyl ring
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The effect of modifications to the cyano and ester groups
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The impact of structural alterations on redox properties
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Correlations between electrochemical behavior and biological activity
Such relationships are valuable for designing compounds with enhanced properties for specific applications .
Spectroscopic Characterization
FT-IR Spectroscopy
FT-IR spectroscopy of ethyl benzylidenecyanoacetate reveals characteristic absorption bands that confirm its structure:
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C≡N stretching of the cyano group
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C=O stretching of the ester group
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C=C stretching of the alkene bond
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C-H stretching of the aromatic and aliphatic regions
NMR Spectroscopy
NMR spectroscopy provides detailed structural information:
¹H-NMR shows characteristic signals for:
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Aromatic protons of the phenyl ring
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Olefinic proton
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Methylene and methyl protons of the ethyl ester group
¹³C-NMR exhibits signals corresponding to:
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Carbonyl carbon of the ester group
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Cyano carbon
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Olefinic carbons
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Aromatic carbons
Mass Spectrometry
Mass spectrometry confirms the molecular weight of ethyl benzylidenecyanoacetate (m/z 201) and provides information about its fragmentation pattern, which is useful for structural verification and purity assessment .
Current Research Trends
Green Chemistry Innovations
Current research on ethyl benzylidenecyanoacetate focuses on developing increasingly sustainable synthesis methods:
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Exploration of novel bio-based catalysts
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Optimization of solvent-free or water-based reaction conditions
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Application of advanced energy sources like microwave and ultrasound technologies
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Integration of continuous flow processes for more efficient synthesis
Medicinal Chemistry Investigations
Research in medicinal chemistry involving ethyl benzylidenecyanoacetate includes:
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Synthesis of novel heterocyclic derivatives with enhanced biological activities
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Evaluation of anticancer properties of various derivatives
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Structure-activity relationship studies to optimize therapeutic potential
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Development of targeted drug delivery systems incorporating derivatives of the compound
Material Science Applications
Emerging applications in material science involve:
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Utilization of ethyl benzylidenecyanoacetate in the synthesis of functional materials
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Development of polymers with specific properties
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Creation of materials with electrochemical applications
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Investigation of compounds with photophysical properties
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